molecular formula C14H13N3O2S B2894674 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034557-12-3

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2894674
CAS RN: 2034557-12-3
M. Wt: 287.34
InChI Key: OPGAIUWODDSMAM-UHFFFAOYSA-N
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Description

The compound “N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups including a furan ring, a pyrazole ring, and a thiophene ring . These functional groups are common in many pharmaceutical compounds and have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the heterocyclic rings followed by functional group transformations .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carbonyl group in the carboxamide could be involved in nucleophilic addition reactions, while the heterocyclic rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and chemical reactivity of related furan and thiophene compounds have been extensively studied. For instance, Aleksandrov and El’chaninov (2017) reported on the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which underwent further chemical transformations to yield derivatives with potential for electrophilic substitution reactions, illustrating the versatile nature of furan compounds in synthetic chemistry (Aleksandrov & El’chaninov, 2017).

Crystal Packing and Aromaticity

Rahmani et al. (2016) explored the impact of aromaticity on crystal packing, focusing on furan and thiophene carboxamide compounds. Their study demonstrated how heteroatom substitution from oxygen to sulfur in thiophene enhances π-based interactions, highlighting the significance of structural elements in determining molecular assembly and interactions (Rahmani et al., 2016).

Heterocyclic Compound Synthesis

Ergun et al. (2014) reported the synthesis of novel furan and thiophene-fused heterocycles, showcasing the utility of these compounds in creating complex molecular structures with potential applications in various fields of chemistry (Ergun et al., 2014).

Antimicrobial and Anticancer Activities

Research by Hamed et al. (2020) on chitosan Schiff bases derived from heteroaryl pyrazole compounds, including those related to furan and thiophene, revealed their antimicrobial activities. This study suggests the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Electrophilic Substitution Reactions

Aleksandrov and Elchaninov (2017) also delved into the electrophilic substitution reactions of thiophene-fused compounds, providing insights into the chemical reactivity and potential applications of such structures in synthetic organic chemistry (Aleksandrov & Elchaninov, 2017).

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activities, as well as the development of more efficient synthesis methods . Additionally, the compound could be modified to improve its pharmacological properties or to reduce potential side effects.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(13-4-2-8-20-13)15-5-6-17-10-11(9-16-17)12-3-1-7-19-12/h1-4,7-10H,5-6H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGAIUWODDSMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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